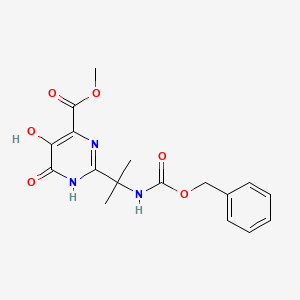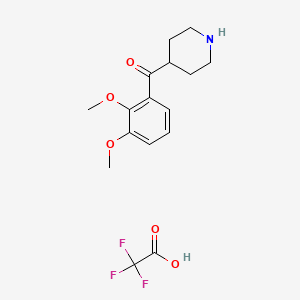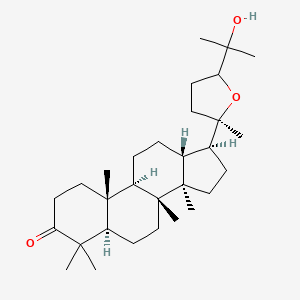
2,5-Pyridinedicarboxylic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyridinedicarboxylic Acid-d3, also known as isocinchomeronic acid-d3, is a deuterated form of 2,5-pyridinedicarboxylic acid. This compound is a derivative of pyridine with two carboxyl groups positioned at the 2 and 5 locations on the pyridine ring. The deuterium labeling (d3) indicates the presence of three deuterium atoms, which are isotopes of hydrogen. This labeling is often used in scientific research to trace and study the compound’s behavior in various reactions and environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedicarboxylic Acid-d3 typically involves the deuteration of 2,5-pyridinedicarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents or solvents under specific conditions. For instance, the compound can be synthesized by reacting 2,5-pyridinedicarboxylic acid with deuterated water (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process often includes steps such as purification through crystallization or chromatography to remove any non-deuterated impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Pyridinedicarboxylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acid derivatives, while reduction can produce pyridine alcohols .
Applications De Recherche Scientifique
2,5-Pyridinedicarboxylic Acid-d3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Pyridinedicarboxylic Acid-d3 involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a highly selective inhibitor of D-dopachrome tautomerase, an enzyme involved in various biological processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the associated pathways .
Comparaison Avec Des Composés Similaires
- 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)
- 2,4-Pyridinedicarboxylic Acid (Lutidinic Acid)
- 2,6-Pyridinedicarboxylic Acid (Dipicolinic Acid)
- 3,4-Pyridinedicarboxylic Acid (Cinchomeronic Acid)
- 3,5-Pyridinedicarboxylic Acid (Dinicotinic Acid)
Comparison: 2,5-Pyridinedicarboxylic Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and understanding reaction mechanisms. Compared to its non-deuterated counterparts, it provides more detailed insights into the behavior of the compound in various environments and reactions .
Propriétés
IUPAC Name |
3,4,6-trideuteriopyridine-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMIMZXDYBCDF-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1C(=O)O)[2H])C(=O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676122 |
Source


|
| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-77-8 |
Source


|
| Record name | (~2~H_3_)Pyridine-2,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)


![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)
![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)






